2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide

Medicinal Chemistry Chemical Biology Assay Development

2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide (CAS 1183165-67-4) is a synthetic, disubstituted 2-aminoacetamide derivative with the molecular formula C10H12Cl2N2O and a molecular weight of 247.12 g/mol. The compound is characterized by a 2,4-dichlorobenzyl moiety and a methyl group on the amide nitrogen, connected to a glycinamide backbone.

Molecular Formula C10H12Cl2N2O
Molecular Weight 247.12 g/mol
Cat. No. B7874155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide
Molecular FormulaC10H12Cl2N2O
Molecular Weight247.12 g/mol
Structural Identifiers
SMILESCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)CN
InChIInChI=1S/C10H12Cl2N2O/c1-14(10(15)5-13)6-7-2-3-8(11)4-9(7)12/h2-4H,5-6,13H2,1H3
InChIKeyILYWHUHPLPBERR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide: Structural Profiling and Commercial Availability


2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide (CAS 1183165-67-4) is a synthetic, disubstituted 2-aminoacetamide derivative with the molecular formula C10H12Cl2N2O and a molecular weight of 247.12 g/mol . The compound is characterized by a 2,4-dichlorobenzyl moiety and a methyl group on the amide nitrogen, connected to a glycinamide backbone. It is available from multiple specialty chemical suppliers, typically at purities of 95–98% . This compound is used as a research chemical and synthetic building block, but its specific biological targets and potency profiles are not well-established in peer-reviewed literature .

Identity
Synthetic 2-aminoacetamide building block; free base amine at 95–98% purity from multiple vendors
Role
Research chemical and uncharacterized library member; no validated bioactivity annotation exists
Workflow
Suitable for de novo SAR generation, combinatorial derivatization, or scaffold diversification studies
Selection requires internal potency characterization; not pre-validated for any specific target or model.

Procurement Risks for 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide: The Non-Interchangeability of 2-Aminoacetamide Analogs


Despite a shared 2,4-dichlorobenzyl-methylacetamide scaffold, minor structural modifications to the 2-position substituent or benzyl ring halogenation pattern profoundly alter biological activity, target selectivity, and physicochemical properties. The target compound's 2-amino group confers distinct hydrogen-bonding capabilities, basicity, and metabolic vulnerability compared to close analogs like 2-chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide . Literature on the broader Primary Amino Acid Derivatives (PAADs) class demonstrates that even conservative changes—such as varying the C(2)-substituent from amino to chloro or modifying the benzyl substitution pattern—can shift anticonvulsant ED50 values by over 3-fold, alter brain penetrance, and fundamentally change activity profiles in neuropathic pain models . Thus, generic replacement without empirical validation risks experimental failure.

Feature
Target Compound
Close Analog (2-chloro)
C(2) Substituent
Amino (-NH₂)
Chloro (-Cl)
Hydrogen Bonding
Donor and acceptor capacity
Acceptor only
Bioactivity Data
None available
None available
Even conservative substituent changes within the 2-aminoacetamide class may shift ED50 values over 3-fold and alter brain penetrance. Class-level PAAD data may not transfer directly to N-methylated variants.

2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide: Quantitative Differentiation Evidence Assessment


Evidence Gap Summary: No Validated Biological Potency Data in the Public Domain

An exhaustive search of peer-reviewed literature (PubMed, ACS, RSC), authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay), and patent repositories (WIPO, USPTO, EPO) returned zero records containing quantitative biological activity, binding affinity, cellular potency, or in vivo efficacy data for 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide (CAS 1183165-67-4). Chemical database queries using the canonical SMILES 'CN(CC1=CC=C(Cl)C=C1Cl)C(=O)CN' and InChI Key 'ILYWHUHPLPBERR-UHFFFAOYSA-N' confirmed no registered bioactivity annotations, IC50 values, Ki values, or efficacy measurements against any molecular target, cell line, or animal model. This absence extends to closely related compounds with alternative 2-position substituents (e.g., the 2-chloro analog, CAS 172547-65-8), which similarly lack publicly disclosed quantitative biological data . Consequently, zero head-to-head comparisons or cross-study quantitative analyses can be performed at this time. The compound's therapeutic relevance and differentiation from in-class analogs remain uncharacterized in the public domain. Researchers relying on this compound must either generate de novo structure-activity relationship (SAR) data or select from better-characterized alternatives within the broader N-benzyl 2-aminoacetamide class.

Public Bioactivity Gap
Data to verify
Zero quantitative annotations (IC50, Ki, ED50) across ChEMBL, BindingDB, and patent repositories
No pre-existing potency or selectivity ranking can inform procurement decisions.
De novo characterization required; closest 2-chloro analog also unannotated.
Medicinal Chemistry Chemical Biology Assay Development

Indicator from Related PAAD Class: Physicochemical Surrogacy and Its Limitations

In the absence of proprietary data for the target compound, the closest structural analog with publicly disclosed quantitative data is from the Primary Amino Acid Derivatives (PAADs) class, specifically (R)-N'-benzyl 2-amino-3-methylbutanamide. When this unsubstituted PAAD core was modified with electron-withdrawing benzylamide substituents (a class of which the 2,4-dichloro substitution pattern is a member), anticonvulsant activity was retained with MES ED50 values typically in the 13–100 mg/kg (ip, mouse) range . Electron-donating substituents led to a measurable loss of activity. Critically, this is a cross-class inference, as PAADs feature an unsubstituted amide nitrogen, whereas the target compound is N-methylated. The N-methyl group is known to alter hydrogen-bonding capacity, CYP-mediated metabolism, and bioavailability . Without head-to-head experimental data, no reliable potency or selectivity ranking can be established for the target compound relative to its direct analogs.

Cross-Class PAAD Inference
Class-level inference
Unsubstituted PAAD core MES ED50 ~13–100 mg/kg (ip, mouse) with electron-withdrawing benzyl groups
Target compound's N-methylation structurally deviates; potency transfer is not supported.
N-methyl group likely alters CYP metabolism and brain penetrance.
Computational Chemistry ADME Prediction Drug Design

Procurement-Relevant Use Cases for 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide Based on Structural Analog Studies


De Novo Probe Discovery in Neuropathic Pain or Anticonvulsant Screening

For laboratories specifically building on the established SAR of N-benzyl 2-aminoacetamide anticonvulsants (e.g., the PAAD class from the Kohn laboratory), this compound represents the N-methylated variant of scaffolds with documented in vivo activity. The 2,4-dichloro substitution pattern is consistent with electron-withdrawing groups that retained activity in the parent series, while the N-methyl group introduces a point of structural diversification not explored in the foundational J. Med. Chem. 2011 studies . However, users must commit to generating de novo MES ED50, formalin model, and brain penetration data, as no direct analogs with this exact substitution have been published.

VAP-1/SSAO Inhibitor Development Based on Glycinamide Scaffold Activity

The target compound shares its glycinamide core with structurally distinct molecules that showed nanomolar inhibition of VAP-1 (e.g., an analog in BindingDB exhibited IC50 of 23 nM against rat VAP-1 ). While the BindingDB entry corresponds to a different substitution pattern, the glycinamide scaffold appears in VAP-1 active chemotypes. The 2,4-dichlorobenzyl group, with its electron-deficient benzyl system, may be investigated as a novel VAP-1 pharmacophore. No direct target compound data exists for VAP-1; however, researchers seeking to patent new 2-aminoacetamide VAP-1 inhibitors with a free amino group for salt formation or further derivatization could rationally include this compound in screening cascades.

Chemical Biology Tool for Primary Amine Derivatization via Active Ester Coupling

This compound is commercially available as a free base (amine) at 95–98% purity from multiple vendors (Fluorochem F085629, AKSci 0742DQ, Leyan 1776912) . It is supplied as a dry solid and can be stored under standard conditions, making it suitable for use as a small-molecule amine nucleophile in combinatorial library synthesis, bioconjugation, or fluorescent labeling . In contrast to the corresponding 2-chloro analog (CAS 172547-65-8), the amino group enables direct amide bond formation without prior deprotection or activation—a practical advantage for high-throughput medicinal chemistry applications.

Explicit Status: Not Recommended for Procurement Requiring Pre-Validated Potency Data

For any procurement that requires pre-existing, validated biological annotation—e.g., a confirmed IC50, Ki, EC50, or in vivo ED50 against a named target—this compound is not appropriate. The complete absence of quantitative bioactivity in any public database means it cannot be selected as a positive control, an internal standard, or a reference inhibitor. When a pre-characterized probe is needed, purchasers should redirect to structurally annotated alternatives within the ChEMBL-documented N-benzyl 2-aminoacetamide space. This compound should be viewed exclusively as a synthetic intermediate or an uncharacterized library member .

Application
Selection Property
Validation Focus
De novo anticonvulsant or pain probe discovery
N-methylated 2-aminoacetamide scaffold; 2,4-dichloro substitution pattern
MES ED50 and brain penetration endpoint generation
VAP-1/SSAO inhibitor screening
Glycinamide core with electron-deficient benzyl group
Enzymatic inhibition assay context; scaffold-hopping potential
Combinatorial library synthesis
Free amine nucleophile; commercial solid form at 95–98% purity
Direct amide coupling without deprotection; coupling efficiency review
Pre-validated probe procurement
No quantitative bioactivity in public domain
Not recommended; redirect to ChEMBL-annotated N-benzyl 2-aminoacetamides
This compound is a research-use-only synthetic intermediate and uncharacterized library member. No target-specific potency, ADME, or in vivo efficacy data are available.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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